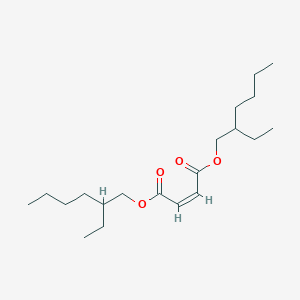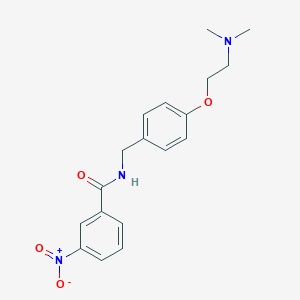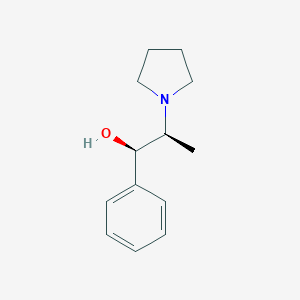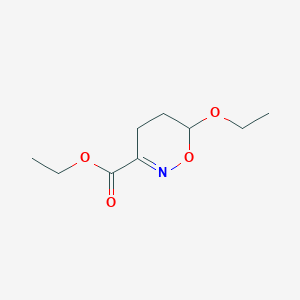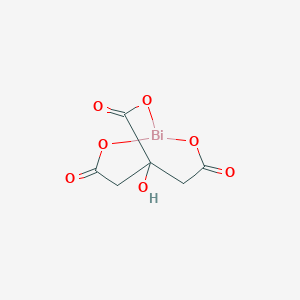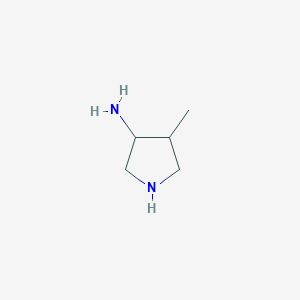
4-Methyl-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-pyrrolidinamine is a chemical compound that is commonly used in scientific research for its unique properties. It is a cyclic amine that has a methyl group attached to the nitrogen atom. This compound has been found to have a wide range of applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-pyrrolidinamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. It has been suggested that this compound may act as a modulator of these receptors, leading to changes in the levels of neurotransmitters like dopamine and glutamate.
Biochemische Und Physiologische Effekte
4-Methyl-3-pyrrolidinamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, leading to enhanced cognitive function and memory. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-3-pyrrolidinamine in lab experiments is its unique properties. It is a versatile compound that can be used in various reactions and has potential as a drug candidate. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research of 4-Methyl-3-pyrrolidinamine. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
In conclusion, 4-Methyl-3-pyrrolidinamine is a unique compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, biochemistry, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential as a drug candidate.
Synthesemethoden
The synthesis of 4-Methyl-3-pyrrolidinamine can be achieved through several methods. One of the most common methods is the reaction of 4-methylpyrrolidin-2-one with a reducing agent like lithium aluminum hydride or sodium borohydride. This method results in the reduction of the carbonyl group in the pyrrolidinone ring to form the cyclic amine.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-pyrrolidinamine has been extensively used in scientific research due to its unique properties. It has been found to be an effective chiral auxiliary in asymmetric synthesis, especially in the synthesis of amino acids. It has also been used as a catalyst in various organic reactions, including Michael additions and aldol reactions. In medicinal chemistry, this compound has been found to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
116729-74-9 |
|---|---|
Produktname |
4-Methyl-3-pyrrolidinamine |
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
SLTMFXXAJKCIPQ-UHFFFAOYSA-N |
SMILES |
CC1CNCC1N |
Kanonische SMILES |
CC1CNCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
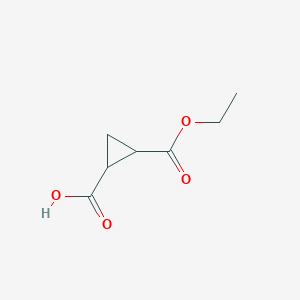
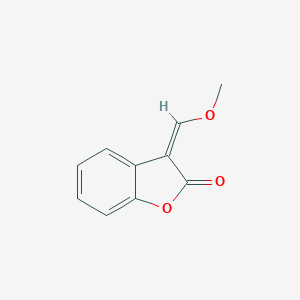
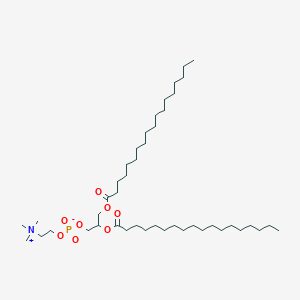
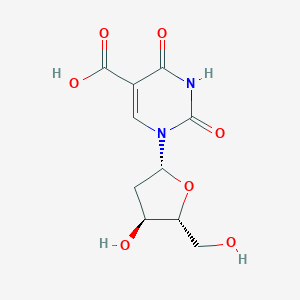
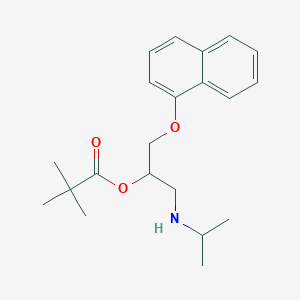
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

